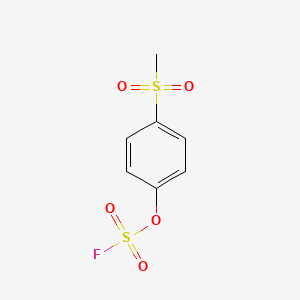
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester is a chemical compound with the molecular formula C7H7FO5S2 and a molecular weight of 254.26 g/mol . This compound is known for its unique structure, which includes a fluorosulfuric acid group and a 4-(methylsulfonyl)phenyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester involves several steps. One common method includes the reaction of 4-(methylsulfonyl)phenol with fluorosulfuric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfuric acid group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It is used as a cross-coupling partner in Suzuki-Miyaura reactions, which are palladium-catalyzed carbon-carbon bond-forming reactions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like water or organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester exerts its effects involves its ability to act as a strong acid and a reactive intermediate in chemical reactions. The fluorosulfuric acid group can protonate various substrates, facilitating reactions such as nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Fluorosulfuric acid, 4-(methylsulfonyl)phenyl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid: Similar in its strong acidity but more hydrolytically stable.
Sulfuric acid: A common strong acid but lacks the fluorine atom, making it less reactive in certain reactions.
Hydrofluoric acid: Another strong acid but with different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its strong acidity and reactivity in various chemical reactions.
Properties
Molecular Formula |
C7H7FO5S2 |
|---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO5S2/c1-14(9,10)7-4-2-6(3-5-7)13-15(8,11)12/h2-5H,1H3 |
InChI Key |
OSOIRHOFNJYGET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


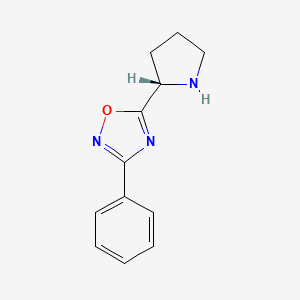
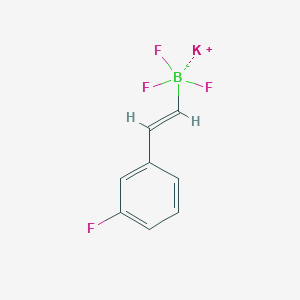
![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
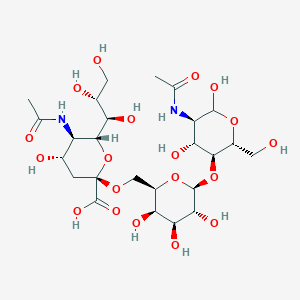
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)


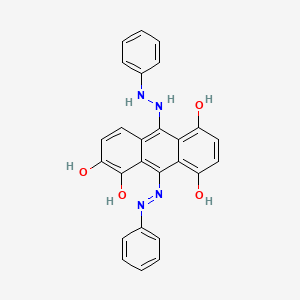
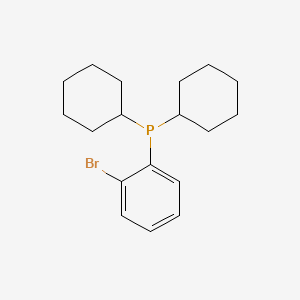
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide](/img/structure/B12052714.png)
![11-((5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12052719.png)

![1-[(3,4-Dimethylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052737.png)
